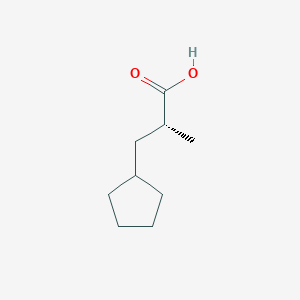![molecular formula C18H19NOS B2609803 N-[1-Benzothiophen-3-yl-(2-methylcyclopropyl)methyl]-N-methylbut-2-ynamide CAS No. 2411246-61-0](/img/structure/B2609803.png)
N-[1-Benzothiophen-3-yl-(2-methylcyclopropyl)methyl]-N-methylbut-2-ynamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[1-Benzothiophen-3-yl-(2-methylcyclopropyl)methyl]-N-methylbut-2-ynamide, also known as BMY-14802, is a chemical compound that has been the subject of extensive scientific research due to its potential therapeutic applications.
作用機序
The mechanism of action of N-[1-Benzothiophen-3-yl-(2-methylcyclopropyl)methyl]-N-methylbut-2-ynamide is not fully understood, but it is believed to act on the gamma-aminobutyric acid (GABA) system in the brain. Specifically, it is thought to enhance the activity of GABA receptors, which are responsible for inhibiting the activity of neurons in the brain. This results in a decrease in neuronal excitability, which can lead to the observed anti-inflammatory, analgesic, and anticonvulsant effects.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. It has been demonstrated to reduce inflammation by decreasing the release of pro-inflammatory cytokines and inhibiting the activation of immune cells. Additionally, it has been shown to reduce pain by decreasing the activity of pain-sensing neurons in the spinal cord. Finally, it has been shown to have anticonvulsant effects by reducing the activity of neurons in the brain that are responsible for initiating seizures.
実験室実験の利点と制限
One advantage of N-[1-Benzothiophen-3-yl-(2-methylcyclopropyl)methyl]-N-methylbut-2-ynamide is that it is relatively easy to synthesize in the laboratory. Additionally, it has been shown to be effective in a number of different animal models of disease, indicating its potential for use in human therapeutic applications. However, one limitation of this compound is that its mechanism of action is not fully understood, which makes it difficult to predict its potential side effects and interactions with other drugs.
将来の方向性
There are a number of future directions for research on N-[1-Benzothiophen-3-yl-(2-methylcyclopropyl)methyl]-N-methylbut-2-ynamide. One area of interest is its potential use in the treatment of epilepsy and other neurological disorders. Additionally, further studies are needed to fully understand its mechanism of action and potential side effects. Finally, there is potential for the development of new compounds based on the structure of this compound that may have improved therapeutic properties.
合成法
N-[1-Benzothiophen-3-yl-(2-methylcyclopropyl)methyl]-N-methylbut-2-ynamide can be synthesized using a multi-step process involving the reaction of various chemical reagents. The synthesis method involves the initial reaction of 2-methylcyclopropanecarboxylic acid with thionyl chloride to form 2-methylcyclopropanecarbonyl chloride. This intermediate product is then reacted with N-methylbut-2-ynamide in the presence of triethylamine to form the desired compound, this compound.
科学的研究の応用
N-[1-Benzothiophen-3-yl-(2-methylcyclopropyl)methyl]-N-methylbut-2-ynamide has been the subject of extensive scientific research due to its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and anticonvulsant properties. Additionally, it has been studied for its potential use in the treatment of various neurological disorders, including epilepsy and neuropathic pain.
特性
IUPAC Name |
N-[1-benzothiophen-3-yl-(2-methylcyclopropyl)methyl]-N-methylbut-2-ynamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NOS/c1-4-7-17(20)19(3)18(14-10-12(14)2)15-11-21-16-9-6-5-8-13(15)16/h5-6,8-9,11-12,14,18H,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWPUUTBECXDPFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)N(C)C(C1CC1C)C2=CSC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![ethyl 2-[9-(4-ethylphenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate](/img/structure/B2609720.png)
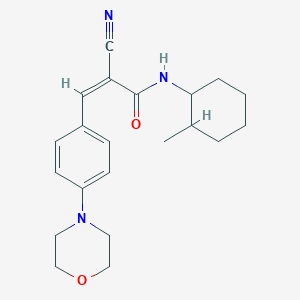
![2-[4-(3,4-dimethoxyphenyl)-1-methyl-1H-pyrazol-5-yl]-1H-isoindole-1,3(2H)-dione](/img/structure/B2609725.png)
![N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-1-naphthamide](/img/structure/B2609729.png)
![2-[[3-(3,5-dimethylphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2609730.png)
![N-[2-(3,5-Dimethyl-1H-pyrazol-4-yl)ethyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2609731.png)


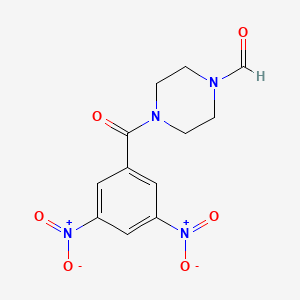
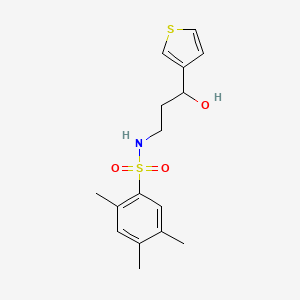
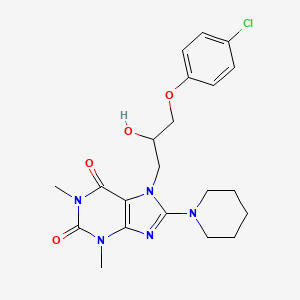

![2-chloro-N-[5-(2-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2609742.png)
